N-吗啉基-4-(三氟甲氧基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

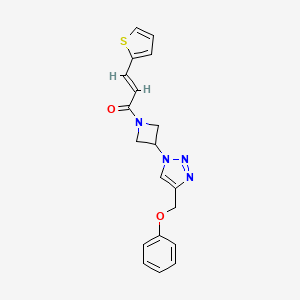

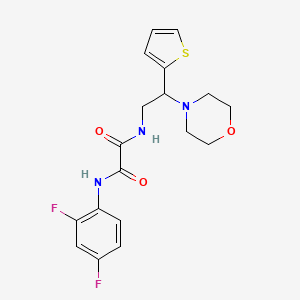

“N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the formula C11H13F3N2O4S and a molecular weight of 326.29 . It is available for bulk custom synthesis and procurement .

Molecular Structure Analysis

The molecular structure of “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” consists of a benzenesulfonamide core with a trifluoromethoxy group at the 4-position and a morpholino group also attached .科学研究应用

-

Scientific Field: Applied Microbiology and Biotechnology

- Application Summary : Morpholino-based compounds, such as locked nucleic acids (LNAs), peptide nucleic acids (PNAs), and morpholinos, are promising nucleic acid analogs and mimics. They have improved biostability and can form both duplexes and triplexes, making them a versatile tool for DNA and RNA recognition .

- Methods of Application : These compounds can be used for designing oligoes for hybridization studies or as real-time polymerase chain reaction probes. They also have therapeutic and diagnostic applications .

- Results or Outcomes : The use of these analogs provides an advantage in the design and implementation of therapies and research assays, which were not implemented due to limitations associated with standard nucleic acids chemistry .

-

Scientific Field: Photobiocatalysis

- Application Summary : Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been found to activate aerobic photobiocatalysis .

- Methods of Application : These buffers promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .

- Results or Outcomes : The use of these buffers reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .

-

Scientific Field: Molecular Biology

- Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis . These chemically modified oligos contain a morpholine ring connected with phosphorodiamidate linkages as backbone but carry unmodified nucleobases .

- Methods of Application : The methods to further modify the nucleobases using palladium-catalyzed cross-coupling reactions are described in detail . The key reactions used are halogenations of the nucleobases in suitable position and subsequent Pd-catalyzed Sonogashira and Suzuki reactions .

- Results or Outcomes : The use of these modified oligonucleotides has opened a number of applications that include interrogation of gene function by reverse genetic analysis and targeting previously “undruggable” genetic diseases .

未来方向

The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.

属性

IUPAC Name |

N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRLHWVMFCOHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)